(Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions:
Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the triazole derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the methanimine linkage.
Reduction: Reduction reactions could potentially reduce the imine group to an amine.
Substitution: The aromatic ring may undergo further substitution reactions, particularly at the positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole N-oxide, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies to determine its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its triazole moiety is known to interact with various biological targets, making it a promising scaffold for drug development.
Industry
Industrially, the compound could be used in the development of agrochemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(2-Chlorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
- (Z)-1-(2-Fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
- (Z)-1-(2-Chloro-6-methylphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring in (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine may confer unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds.
Properties
IUPAC Name |
(Z)-1-(2-chloro-6-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4/c1-7-15-16-8(2)17(7)14-6-9-10(12)4-3-5-11(9)13/h3-6H,1-2H3/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARYRSKAWNNVML-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C=CC=C2Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=C(C=CC=C2Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.